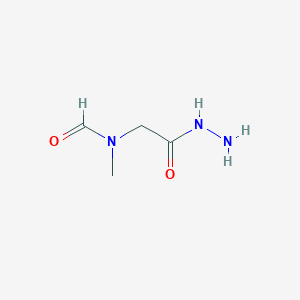
N-Hydrazinocarbonylmethyl-N-methyl-formamide
Cat. No. B8304931
M. Wt: 131.13 g/mol
InChI Key: IFOQAMMOARQDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07507729B2
Procedure details


As described for example 112a, (formyl-methyl-amino)-acetic acid ethyl ester (Hay, Michael P.; Wilson, William R.; Denny, William A. Tetrahedron (2000), 56(4), 645-657) in ethanol was reacted with hydrazine hydrate (1.2 equivalents) at rt for 96 h. The mixture was concentrated and chromatographed (SiO2, dichloromethane:methanol:aq.ammonia (25%)=100:0:0 to 50:10:1) to afford the title compound as a colorless oil (yield: 84%). MS: m/e=100.1 [M+H−N2H4]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Yield
84%
Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][N:6]([CH:8]=[O:9])[CH3:7])C.O.[NH2:12][NH2:13]>C(O)C>[NH:12]([C:4]([CH2:5][N:6]([CH3:7])[CH:8]=[O:9])=[O:3])[NH2:13] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CN(C)C=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed (SiO2, dichloromethane:methanol:aq.ammonia (25%)=100:0:0 to 50:10:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(N)C(=O)CN(C=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 84% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
